molecular formula C10H11F6N3O4 B2578451 5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid CAS No. 2305255-80-3

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid

Cat. No. B2578451
CAS RN: 2305255-80-3
M. Wt: 351.205
InChI Key: PRWWFNQEBSSKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and an imidazole ring, which is a five-membered ring containing two nitrogen atoms . The compound also contains a trifluoroacetic acid group .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains an azetidine ring attached to an imidazole ring, and a trifluoroacetic acid group . The exact structure would need to be confirmed by spectroscopic methods such as NMR or X-ray crystallography.

Scientific Research Applications

Synthesis and Anticancer Activity

Research into 4-azolidinone-3-carboxylic acids derivatives, which share structural similarities with 5-(Azetidin-3-yl)-1H-imidazole, has demonstrated significant anticancer activities. These studies have identified compounds with high selectivity and activity against cancer cells, providing a foundation for the optimization of lead compounds in anticancer drug design (Kaminskyy & Lesyk, 2010).

Development of Imidazole Derivatives

The creation of new imidazole derivatives containing the β-lactam ring has been explored, indicating the versatility of these compounds in generating novel structures with potential biological activities. This work demonstrates the methodologies for synthesizing these derivatives and provides a basis for further exploration of their applications (Askar, Ali, & Al-Mouamin, 2016).

Antibacterial and Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial and antibacterial activities of imidazole derivatives. These compounds have shown promising results against various bacteria, highlighting the potential for developing new antimicrobial agents from imidazole-based structures (Patel & Patel, 2011).

Exploration of Physicochemical Properties

The synthesis and investigation of imidazole, 1,2,4-triazole, and tetrazole-based compounds for their potential use in nitrogen-rich gas generators reveal the importance of these structures in designing materials with specific physicochemical properties. Such research underscores the utility of imidazole derivatives in various scientific and technological applications (Srinivas, Ghule, & Muralidharan, 2014).

Medicinal Chemistry of Imidazole

Imidazole rings are crucial in medicinal chemistry, serving as the backbone for a wide range of drugs with diverse therapeutic properties. The study and development of imidazole-based compounds continue to be a significant area of research, aiming to discover novel drugs for various diseases. This includes their role in antifungal, antibacterial, and antiparasitic medications, highlighting the broad spectrum of imidazole's pharmacological applications (Luca, 2006).

Mechanism of Action

properties

IUPAC Name

5-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;2*3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWWFNQEBSSKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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